molecular formula C19H28N2O B14177346 2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol CAS No. 4177-27-9

2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol

Cat. No.: B14177346
CAS No.: 4177-27-9
M. Wt: 300.4 g/mol
InChI Key: FBRYMVSDJFAIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenyl-1-piperazinyl)bicyclo(331)nonan-9-ol is a complex organic compound characterized by its bicyclic structure and the presence of a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol typically involves the reaction of bicyclo[3.3.1]nonane derivatives with piperazine and phenyl groups under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Phenyl-1-piperazinyl)bicyclo(3.3.1)nonan-9-ol include:

Uniqueness

The uniqueness of 2-(4-Phenyl-1-piperazinyl)bicyclo(33

Properties

CAS No.

4177-27-9

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)bicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C19H28N2O/c22-19-15-5-4-8-17(19)18(10-9-15)21-13-11-20(12-14-21)16-6-2-1-3-7-16/h1-3,6-7,15,17-19,22H,4-5,8-14H2

InChI Key

FBRYMVSDJFAIMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)C2O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.